2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-
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Overview
Description
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under tetrahydrofuran solvent medium, which provides good yields of the desired product . Another method involves the cyclization of corresponding acids upon condensation and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline or pyrazole rings, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various alkylated or arylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo(3,4-b)quinoline: Another pyrazoloquinoline derivative with similar biological activities.
Pyrazolo(3,4-d)pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrazolo(4,3-e)[1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant pharmacological activity in CDK2 inhibition.
Uniqueness
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- stands out due to its unique structural features and the presence of a sulfonyl group, which can enhance its biological activity and specificity
Properties
CAS No. |
10440-82-1 |
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Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)23(21,22)20-11-13-10-18-19-17(13)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
WXAIYTOYMDWFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C4=CC=CC=C42)NN=C3 |
Origin of Product |
United States |
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